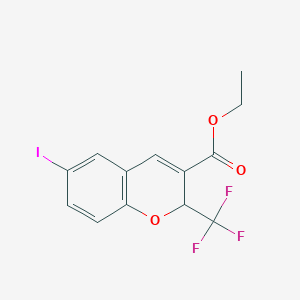
Methyl 5-(4-fluorophenyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-fluorophenyl)nicotinate is a chemical compound with the CAS Number: 893734-77-5 and a molecular weight of 231.23 . Its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C13H10FNO2 . The Inchi Code is 1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 .Wissenschaftliche Forschungsanwendungen
Fluorometric Assay of Rat Tissue N-methyltransferases
Methyl 5-(4-fluorophenyl)nicotinate (5-MN) has been used in the fluorometric assay of rat tissue N-methyltransferases, specifically nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT). 5-MN serves as a selective substrate for NNMT, making it a valuable tool in the study of this enzyme in various rat tissues such as liver, kidney, spleen, and brain (Sano, Endo, & Takitani, 1992).
Design and Synthesis of TRPV1 Antagonists
6-Phenylnicotinamide derivatives, including 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, have been synthesized as antagonists of the TRPV1 receptor, a significant target in pain management. These compounds, including those with the 4-fluorophenyl group, have shown potential in pre-clinical development for inflammatory pain treatment (Westaway et al., 2008).
Development of Anti-infective Agents
Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been developed through a process involving trifluoromethylation. This methodology highlights the importance of derivatives like this compound in creating effective anti-infective treatments (Mulder et al., 2013).
Synthesis and Insecticidal Activity
Nicotinic acid derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their insecticidal activities. These compounds have shown significant effects against various pests, illustrating the potential of this compound in developing new insecticides (Deshmukh, Patil, & Shripanavar, 2012).
Enhancement of Chemotherapy Resistance
Research indicates that nicotinamide N-methyltransferase (NNMT) enhances resistance to chemotherapy agents like 5-fluorouracil in colorectal cancer cells. Compounds related to this compound, which affect NNMT activity, could therefore play a role in modulating drug resistance in cancer therapy (Xie et al., 2016).
Percutaneous Penetration Studies
Studies involving methyl nicotinate, a compound related to this compound, have been conducted to understand its percutaneous penetration. This research can provide insights into the skin absorption of related compounds and their potential applications in transdermal drug delivery (Issachar, Gall, Borrel, & Poelman, 1998).
Phonophoresis Studies
Phonophoresis of methyl nicotinate has been studied to understand its mechanism of action and skin penetration enhancement. This research is relevant to the applications of similar compounds in enhancing drug delivery through the skin (McElnay, Benson, Harland, & Hadgraft, 1993).
Wirkmechanismus
Target of Action
Methyl 5-(4-fluorophenyl)nicotinate is a derivative of Methyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought to promote the release of prostaglandin D2 .
Mode of Action
Methyl nicotinate is thought to promote the release of prostaglandin D2 . This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
Given its similarity to methyl nicotinate, it may influence the prostaglandin d2 pathway .
Result of Action
The result of the action of this compound is likely to be similar to that of Methyl nicotinate, which involves peripheral vasodilation to enhance local blood flow at the site of application .
Eigenschaften
IUPAC Name |
methyl 5-(4-fluorophenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCFLSMVFNQWHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627995 |
Source


|
| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-77-5 |
Source


|
| Record name | Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
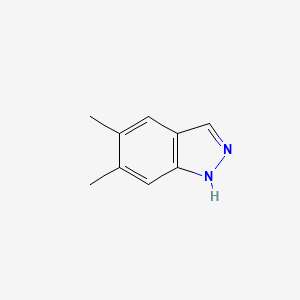
![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

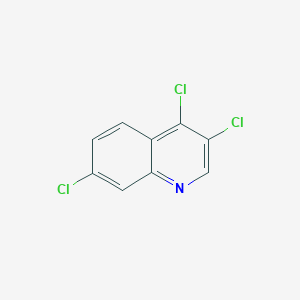
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)

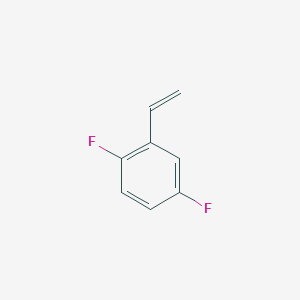
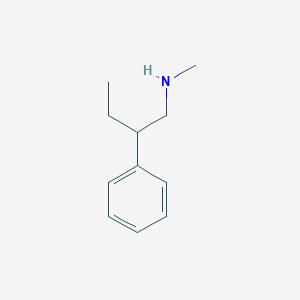
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
